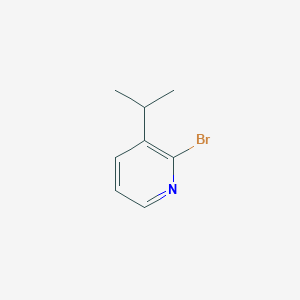
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine
Descripción general
Descripción
4,6-Dichloro-5-(4-fluorophenyl)pyrimidine, also known as 4,6-DCF-5, is a chemical compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 153-155°C and a boiling point of 320°C. 4,6-DCF-5 is a halogenated pyrimidine that has been used in many research areas, including organic synthesis, drug design, and materials science.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Molecular Structure Analysis : A study by Betz et al. (2012) describes the molecular structure of a related compound, highlighting its planar and non-planar conformation and involvement in π–π stacking interactions, which is crucial for understanding the molecular behavior of these compounds (Betz, Gerber, Hosten, Samshuddin, Narayana, & Sarojini, 2012).
Novel Synthesis Methods : Research by Martínez et al. (2012) demonstrates the synthesis of bioactive 4,6-disubstituted-2-(4-morpholinyl)pyrimidines from 4,6-dichloro-2-(4-morpholinyl)pyrimidine, highlighting the efficiency and versatility of this method (Martínez, Pérez-Caaveiro, Peña‐López, Sarandeses, & Pérez Sestelo, 2012).
Biological Activity Studies
Antimicrobial Applications : A study by Goudgaon & Sheshikant (2013) explored the antimicrobial properties of 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines, providing insights into the potential biological applications of pyrimidine derivatives (Goudgaon & Sheshikant, 2013).
Antimycobacterial Activity : Elumalai et al. (2013) reported on the synthesis and antimycobacterial activity of specific pyrimidine derivatives, demonstrating their efficacy against Mycobacterium tuberculosis (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2013).
Anti-Inflammatory and Analgesic Agents : Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and screened them for analgesic and anti-inflammatory activities, highlighting the role of pyrimidine in medicinal chemistry (Muralidharan, James Raja, & Deepti, 2019).
Inhibitors of Immune-Activated Nitric Oxide Production : Jansa et al. (2015) explored pyrimidine derivatives as inhibitors of nitric oxide production in immune-activated cells, indicating their potential therapeutic applications (Jansa, Holý, Dračínský, Kolman, Janeba, Kmoníčková, & Zídek, 2015).
Advanced Material Development
Nonlinear Optical Applications : A study by Hussain et al. (2020) investigated the nonlinear optical properties of thiopyrimidine derivatives, suggesting their potential in optical and electronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
ICT-based Sensor Properties : Muraoka, Obara, & Ogawa (2016) synthesized pyrimidine derivatives with a D–π–A system and investigated their sensor properties based on intramolecular charge transfer, showing their application in sensing technologies (Muraoka, Obara, & Ogawa, 2016).
Safety and Hazards
The safety information for 4,6-Dichloro-5-(4-fluorophenyl)pyrimidine includes hazard statements H315, H317, and H319 . These indicate that the compound may cause skin irritation, may cause an allergic skin reaction, and may cause serious eye irritation . The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 .
Propiedades
IUPAC Name |
4,6-dichloro-5-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-8(10(12)15-5-14-9)6-1-3-7(13)4-2-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVNQSCZIHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



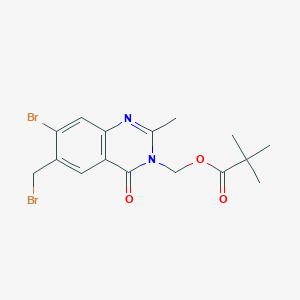


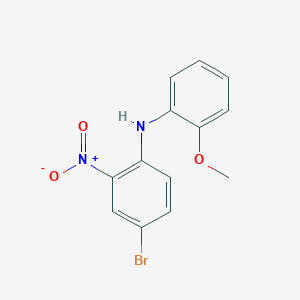

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)
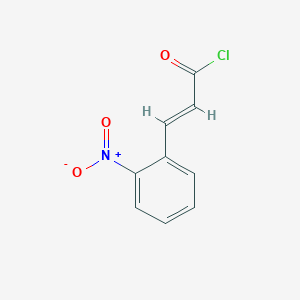
![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)

![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)
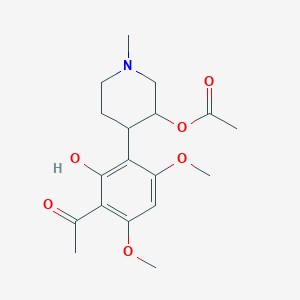
![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
